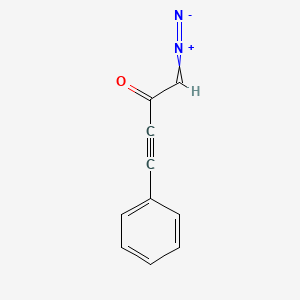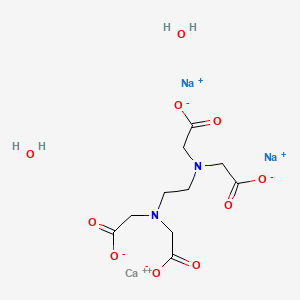
rac Enterodiol-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Enterodiol-13C3: is a labelled analog of rac Enterodiol, which is a metabolite of sesame lignan. This compound is used extensively in scientific research due to its unique properties, making it an excellent tool for studying biological processes and understanding disease mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of rac Enterodiol-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of rac Enterodiol. This process typically requires specialized equipment and conditions to ensure the correct isotopic labeling. The synthetic route often involves multiple steps, including the preparation of intermediate compounds and their subsequent conversion into the final product.
Industrial Production Methods: : Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to maintain the integrity of the isotopic labeling.
化学反応の分析
Types of Reactions: : rac Enterodiol-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and for synthesizing derivatives with specific properties .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
科学的研究の応用
rac Enterodiol-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying isotopic effects and for the development of new analytical methods.
Biology: Employed in biological research to study metabolic pathways and the effects of isotopic labeling on biological processes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and biomarker discovery.
Industry: Utilized in various industrial applications, such as the development of new materials and the study of chemical processes.
作用機序
The mechanism of action of rac Enterodiol-13C3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and other proteins involved in metabolic processes. The incorporation of carbon-13 isotopes allows researchers to trace the compound’s metabolic fate and study its effects in detail.
類似化合物との比較
rac Enterodiol-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
rac Enterodiol: The non-labeled analog of this compound, used in similar research applications but without the isotopic labeling.
Enterolactone: Another metabolite of sesame lignan, used in studies of lignan metabolism and its biological effects.
Enterodiol: A related compound with similar biological properties, used in research on lignan metabolism and its health benefits.
This compound’s unique isotopic labeling makes it a valuable tool for studying metabolic pathways and understanding the effects of isotopic substitution on biological processes.
特性
IUPAC Name |
2,3-bis[(3-hydroxyphenyl)methyl](1,2,4-13C3)butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i11+1,12+1,15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-IPDAJEFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)CC([13CH2]O)[13CH](CC2=CC(=CC=C2)O)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747697 |
Source


|
| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918502-74-6 |
Source


|
| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)








![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
